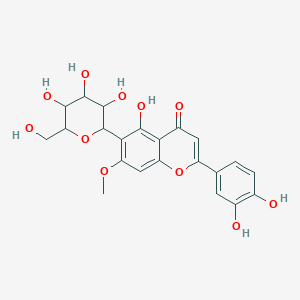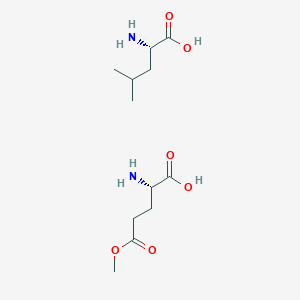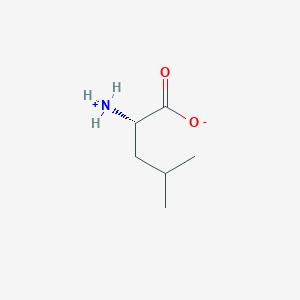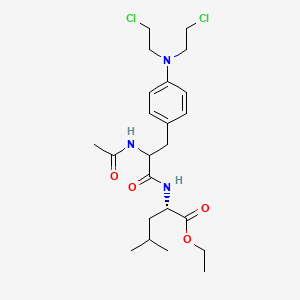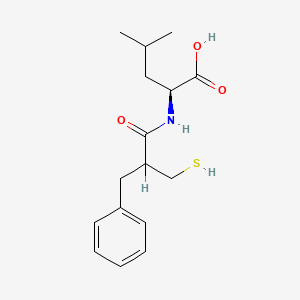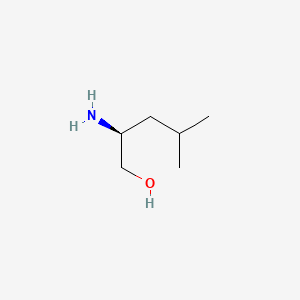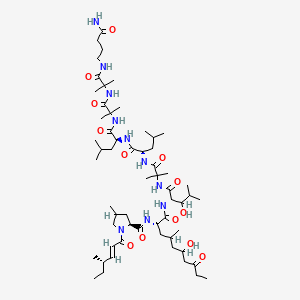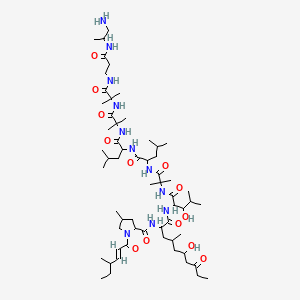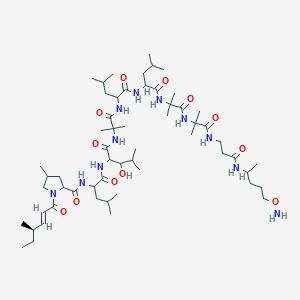
リラナフタート
概要
説明
Liranaftate is a topical antifungal drug primarily used to treat skin infections such as tinea pedis (athlete’s foot), tinea corporis (ringworm), and tinea cruris (jock itch). It was approved for use in Japan in August 2000. Liranaftate works by inhibiting the fungal enzyme squalene epoxidase, which is necessary for the fungus to synthesize sterols essential for cell membrane integrity .
科学的研究の応用
Liranaftate has been extensively studied for its antifungal properties. It is used in the treatment of dermatophyte infections and has shown efficacy against a wide range of fungal species. In addition to its medical applications, liranaftate is also used in research to study the mechanisms of fungal resistance and the development of new antifungal agents .
作用機序
Liranaftate exerts its antifungal effects by inhibiting the enzyme squalene epoxidase. This enzyme is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane. By preventing ergosterol synthesis, liranaftate disrupts the cell membrane, leading to increased permeability, cell leakage, and ultimately cell lysis .
Safety and Hazards
将来の方向性
Liranaftate has shown excellent fungistatic activity against the conidia of T. rubrum . Its antifungal activity is 8 times as high as that of Tolnaftate . The curative effect of 2% liranaftate ointment is safe and obvious in treating tinea pedis and tinea corporis & cruris, so it is valuable for clinical popularization and application .
生化学分析
Biochemical Properties
Liranaftate plays a significant role in biochemical reactions by inhibiting the enzyme squalene epoxidase. This enzyme is vital for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting squalene epoxidase, Liranaftate disrupts the synthesis of ergosterol, leading to increased cell membrane permeability and ultimately cell lysis. Liranaftate interacts with various biomolecules, including squalene epoxidase and ergosterol, to exert its antifungal effects .
Cellular Effects
Liranaftate has profound effects on various types of cells and cellular processes. It primarily targets fungal cells, disrupting their cell membrane integrity by inhibiting ergosterol synthesis. This disruption leads to increased cell membrane permeability, cell leakage, and eventually cell lysis. Additionally, Liranaftate has been shown to suppress the production of interleukin-8 (IL-8) in human keratinocytes, indicating its potential anti-inflammatory properties .
Molecular Mechanism
At the molecular level, Liranaftate exerts its effects by binding to and inhibiting the enzyme squalene epoxidase. This inhibition prevents the conversion of squalene to 2,3-oxidosqualene, a precursor in the ergosterol biosynthesis pathway. The accumulation of squalene and the lack of ergosterol disrupt the fungal cell membrane, leading to increased permeability and cell lysis. Liranaftate’s molecular mechanism involves enzyme inhibition and disruption of essential biosynthetic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Liranaftate have been observed to change over time. Studies have shown that Liranaftate remains stable under various conditions, maintaining its antifungal activity. Prolonged exposure to Liranaftate can lead to degradation and reduced efficacy. Long-term studies have indicated that Liranaftate can have lasting effects on cellular function, including sustained inhibition of fungal growth and suppression of inflammatory responses .
Dosage Effects in Animal Models
The effects of Liranaftate vary with different dosages in animal models. At therapeutic doses, Liranaftate effectively inhibits fungal growth and reduces inflammation. At higher doses, Liranaftate can exhibit toxic effects, including skin irritation and systemic toxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather increases the risk of adverse effects .
Metabolic Pathways
Liranaftate is involved in the metabolic pathways related to ergosterol biosynthesis. By inhibiting squalene epoxidase, Liranaftate disrupts the conversion of squalene to 2,3-oxidosqualene, leading to the accumulation of squalene and depletion of ergosterol. This disruption affects the overall metabolic flux and metabolite levels within fungal cells, ultimately leading to cell death .
Transport and Distribution
Within cells and tissues, Liranaftate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within target cells. Liranaftate’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich environments such as cell membranes. This accumulation enhances its antifungal activity by ensuring sustained inhibition of squalene epoxidase .
Subcellular Localization
Liranaftate’s subcellular localization is primarily within the cell membrane, where it exerts its antifungal effects. The compound’s lipophilic nature allows it to integrate into the lipid bilayer of the cell membrane, targeting squalene epoxidase and disrupting ergosterol synthesis. This localization is crucial for its activity, as it ensures direct interaction with the enzyme and effective inhibition of fungal growth .
準備方法
Synthetic Routes and Reaction Conditions
Liranaftate can be synthesized through several routes. One common method involves the condensation of 5,6,7,8-tetrahydro-2-naphthol with N-(6-methoxy-2-pyridinyl)-N-methylthiocarbamoyl chloride. The reaction is typically catalyzed by potassium carbonate and carried out in an organic solvent .
Another method involves the reaction of 6-methoxy-2-methylaminopyridine with 5,6,7,8-tetrahydro-2-naphthyl-sulfuryl chloride. This reaction also requires a catalyst and is performed under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, liranaftate is often produced in the form of creams or ointments. The preparation involves dissolving the active component in an oil phase, which is then mixed with a water phase containing emulsifiers and humectants. The mixture is heated and stirred until it reaches room temperature, resulting in a stable emulsifiable paste .
化学反応の分析
Types of Reactions
Liranaftate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiocarbamate moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like potassium carbonate and organic solvents.
Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction Reactions: Often involve reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include various derivatives of liranaftate, which can be used for further research and development in antifungal treatments .
類似化合物との比較
Liranaftate is similar to other antifungal agents such as tolnaftate and butenafine. it has a unique mechanism of action and higher efficacy against certain fungal species. Unlike tolnaftate, which primarily inhibits fungal growth, liranaftate has both fungistatic and fungicidal properties .
List of Similar Compounds
Tolnaftate: Inhibits fungal growth by preventing ergosterol synthesis.
Butenafine: A benzylamine antifungal that also inhibits squalene epoxidase.
Terbinafine: Another squalene epoxidase inhibitor with a broader spectrum of activity.
Liranaftate’s unique structure and mechanism of action make it a valuable addition to the arsenal of antifungal agents, offering an effective treatment option for various fungal infections .
特性
IUPAC Name |
O-(5,6,7,8-tetrahydronaphthalen-2-yl) N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-20(16-8-5-9-17(19-16)21-2)18(23)22-15-11-10-13-6-3-4-7-14(13)12-15/h5,8-12H,3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHPQNGOVQYUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC=C1)OC)C(=S)OC2=CC3=C(CCCC3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046470 | |
| Record name | Liranaftate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88678-31-3 | |
| Record name | Liranaftate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88678-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Liranaftate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088678313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liranaftate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Liranaftate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIRANAFTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5253IGO5X3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aS,4S,5R,6Z,10Z,11aR)-3a,4-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1674782.png)
